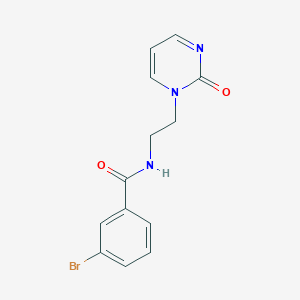

![molecular formula C17H16ClNO6 B2829379 4-{[(5-Chloro-2-methoxyphenyl)carbamoyl]methoxy}-3-methoxybenzoic acid CAS No. 522624-53-9](/img/structure/B2829379.png)

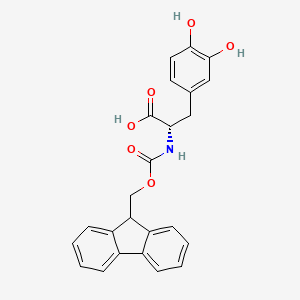

4-{[(5-Chloro-2-methoxyphenyl)carbamoyl]methoxy}-3-methoxybenzoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

This compound, also known by its IUPAC name 4-[2-(5-chloro-2-methoxyanilino)-2-oxoethoxy]-3-methoxybenzoic acid, has a molecular weight of 365.77 . It is a powder at room temperature .

Molecular Structure Analysis

The InChI code for this compound is 1S/C17H16ClNO6/c1-23-13-6-4-11(18)8-12(13)19-16(20)9-25-14-5-3-10(17(21)22)7-15(14)24-2/h3-8H,9H2,1-2H3,(H,19,20)(H,21,22) . This code provides a detailed description of the molecule’s structure, including the positions of the chloro, methoxy, and carbamoyl groups.Scientific Research Applications

Oxidative Debenzylation of Ester Derivatives

The study by S. Yoo, Ryung Kim Hye, and Yong Kyu (1990) introduces 4-methoxy-α-methylbenzyl alcohol as a new protecting group for carboxylic acids. The oxidative debenzylation of its esters, compatible with several functional groups, suggests potential for protective strategies in synthetic chemistry involving complex molecules similar to "4-{[(5-Chloro-2-methoxyphenyl)carbamoyl]methoxy}-3-methoxybenzoic acid" (Yoo, Kim, & Kyu, 1990).

Microbial Degradation of Herbicides

Dicamba monooxygenase (DMO), a Rieske nonheme oxygenase, is highlighted by Razvan V. Dumitru et al. (2009) for its role in the microbial degradation of the herbicide dicamba, indicating potential applications in bioremediation and the environmental breakdown of synthetic compounds (Dumitru et al., 2009).

Bioactive Phenyl Ether Derivatives

Research by Lan-lan Xu et al. (2017) on bioactive phenyl ether derivatives from the marine-derived fungus Aspergillus carneus suggests the exploration of natural products chemistry for pharmaceutical applications. The identification of compounds with strong antioxidant activity points to potential research applications in drug discovery and development (Xu et al., 2017).

Synthesis and Antimicrobial Evaluation

The synthesis and antimicrobial evaluation of new 1,3,4-oxadiazole derivatives containing 5-chloro-2-methoxy benzohydrazide moiety by Basavapatna N. Prasanna Kumar et al. (2013) highlights the ongoing research in developing new antimicrobial agents. This suggests potential applications in medicinal chemistry for compounds with similar structural features (Kumar et al., 2013).

Mechanism of Action

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules can influence the compound’s action, efficacy, and stability . For instance, the compound’s ionization state and solubility can be affected by pH, which can in turn influence its absorption and distribution. Similarly, temperature can affect the compound’s stability and its interactions with target proteins.

properties

IUPAC Name |

4-[2-(5-chloro-2-methoxyanilino)-2-oxoethoxy]-3-methoxybenzoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16ClNO6/c1-23-13-6-4-11(18)8-12(13)19-16(20)9-25-14-5-3-10(17(21)22)7-15(14)24-2/h3-8H,9H2,1-2H3,(H,19,20)(H,21,22) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KMARVDAKOCNOIJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)Cl)NC(=O)COC2=C(C=C(C=C2)C(=O)O)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16ClNO6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

365.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-{[(5-Chloro-2-methoxyphenyl)carbamoyl]methoxy}-3-methoxybenzoic acid | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Chloro-1-imidazo[1,5-a]pyridin-1-yl-ethanone](/img/structure/B2829297.png)

![N-(2-methoxyphenyl)-5-methyl-2-(pyridin-3-yl)-7-(pyridin-4-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2829299.png)

![4-[(dimethylamino)methylene]-5-(methoxymethyl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B2829300.png)

![6-Cyclopropyl-2-[[1-[1-(3,4-dimethylphenyl)-5-oxopyrrolidine-3-carbonyl]azetidin-3-yl]methyl]pyridazin-3-one](/img/structure/B2829304.png)

![2-Chloro-N-[(1S,2R)-2-[4-(2-hydroxypropan-2-yl)triazol-1-yl]cyclohexyl]propanamide](/img/structure/B2829314.png)

![N-[2-[6-(4-ethoxyphenyl)pyridazin-3-yl]oxyethyl]-3,4-dimethylbenzamide](/img/structure/B2829318.png)

![2-{[2,2'-bithiophene]-5-yl}-2-hydroxy-S-[3-(trifluoromethyl)phenyl]ethane-1-sulfonamido](/img/structure/B2829319.png)